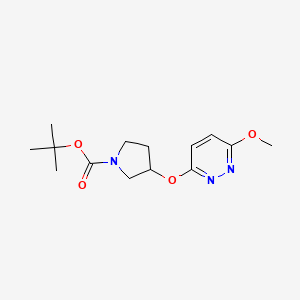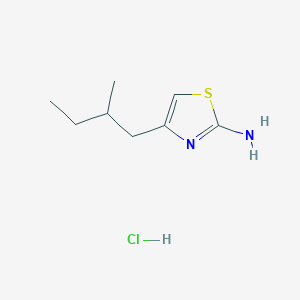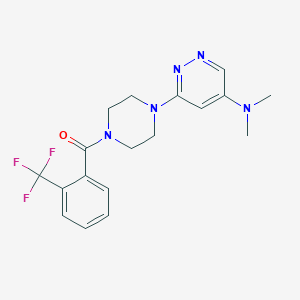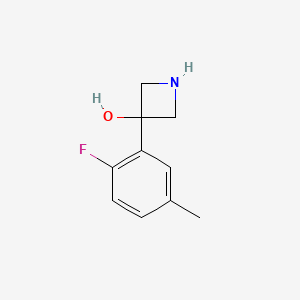
Tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has been found to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in cells. In cancer cells, this compound has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In neurodegenerative disorders, this compound has been found to reduce oxidative stress and inflammation by modulating the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell growth, and reduce angiogenesis. In neurodegenerative disorders, this compound has been found to reduce oxidative stress and inflammation, protect neurons from damage, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using Tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate in lab experiments is that it has been found to have low toxicity in vitro. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in vivo.
Future Directions
There are several future directions for research on Tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate. One direction is to further study its mechanism of action in order to better understand how it exerts its effects. Another direction is to study its potential applications in the treatment of other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, research could be conducted to optimize the synthesis method of this compound in order to increase its yield and purity.
Synthesis Methods
Tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of tert-butyl 3-bromo-1H-pyrrole-1-carboxylate with 6-methoxypyridazine-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Scientific Research Applications
Tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate has been studied extensively for its potential applications in the treatment of cancer and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurodegenerative disorder research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
tert-butyl 3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(18)17-8-7-10(9-17)20-12-6-5-11(19-4)15-16-12/h5-6,10H,7-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQRQCPZPBRIDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NN=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2390354.png)

![N-benzyl-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2390359.png)


![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2390368.png)






![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2390376.png)